3-Acetoxymethyl-4-acetoxyacetophenone

Physical chemistry Process chemistry Purification

3-Acetoxymethyl-4-acetoxyacetophenone (AAMAP) is the critical diacetate-protected intermediate in the established synthesis of salmeterol and albuterol APIs, enabling regioselective α-bromination without competing side reactions that plague unprotected analogs. Its well-characterized mutagenic profile—active in Ames TA98 and SCE assays—makes it a reproducible positive control for genetic toxicology studies. Additionally, it serves as a specialty plasticizer for PVC, enhancing softness and anti-condensation properties. Procure with confidence: our high-purity (≥98%) colorless solid is the definitive choice for pharmaceutical process chemists, toxicologists, and polymer formulators.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 24085-06-1
Cat. No. B141232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxymethyl-4-acetoxyacetophenone
CAS24085-06-1
Synonyms4’-Hydroxy-3’-(hydroxymethyl)acetophenone Diacetate;  1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone; 
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C
InChIInChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3
InChIKeyFMKMEWWKBLDKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetoxymethyl-4-acetoxyacetophenone (CAS 24085-06-1) – A Diacetate Acetophenone Intermediate with Defined Physical, Mutagenic, and Synthetic Profiles


3-Acetoxymethyl-4-acetoxyacetophenone (CAS 24085-06-1), also designated 4‑acetoxy‑3‑acetoxymethylacetophenone or AAMAP, is a synthetic diacetate derivative of acetophenone with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol [1]. It belongs to the class of acetylated phenolic compounds and is characterized by the presence of two acetoxy groups—one directly attached to the aromatic ring and one incorporated into a methyl substituent—which confer distinct physicochemical and biological properties relative to mono‑acetate or non‑acetylated analogs. The compound is recognized in authoritative databases (MeSH, CAS Common Chemistry) and has been studied both as a chemical intermediate in pharmaceutical synthesis and as a model alkylating agent in genetic toxicology [2].

Why 3-Acetoxymethyl-4-acetoxyacetophenone Cannot Be Replaced by Common Acetophenone Analogs – The Quantitative Evidence for Differentiated Procurement


Generic substitution among acetophenone derivatives is not scientifically valid because this compound exhibits a unique constellation of physicochemical properties, mutagenic specificity, and synthetic utility that are not replicated by its closest structural analogs. The dual acetoxy substitution pattern directly alters boiling point, density, aqueous solubility, and vapor pressure in ways that critically impact both laboratory handling and industrial process design [1]. Furthermore, this compound displays a distinctive mutagenic profile—including frameshift mutation induction in Ames strain TA98 and sister‑chromatid exchange (SCE) activity in mammalian cells—that distinguishes it from even closely related derivatives evaluated under identical experimental conditions [2]. The quantitative evidence presented in Section 3 establishes that substituting this compound with mono‑acetate or unprotected analogs would result in measurably different outcomes in applications ranging from pharmaceutical intermediate synthesis to genetic toxicology reference studies.

Quantitative Differentiation of 3-Acetoxymethyl-4-acetoxyacetophenone (CAS 24085-06-1) Versus Structurally Related Analogs – Head‑to‑Head and Cross‑Study Comparative Data


Elevated Boiling Point and Density Relative to 4‑Acetoxyacetophenone – Implications for Purification and Formulation

3‑Acetoxymethyl‑4‑acetoxyacetophenone exhibits a significantly higher boiling point and density compared to the mono‑acetate analog 4‑acetoxyacetophenone (CAS 13031‑43‑1). The target compound boils at 381.7 °C at 760 mmHg (or 150–160 °C at 0.3 Torr) and has a predicted density of 1.183 g/cm³ . In contrast, 4‑acetoxyacetophenone boils at 290.5 °C at 760 mmHg and has a density of 1.123 g/cm³ . This difference of approximately 91 °C in boiling point and 0.060 g/cm³ in density is directly attributable to the additional acetoxymethyl substituent, which increases molecular weight and intermolecular interactions.

Physical chemistry Process chemistry Purification

Dramatically Reduced Aqueous Solubility and Altered Vapor Pressure Versus 4‑Acetoxyacetophenone – Relevance to Formulation and Environmental Fate

The aqueous solubility of 3‑acetoxymethyl‑4‑acetoxyacetophenone is calculated to be 0.075 g/L (ALOGPS) [1], whereas 4‑acetoxyacetophenone is reported to be slightly soluble in water at 4.45 g/L (4450 mg/L) . This represents an approximately 59‑fold reduction in water solubility for the target compound. Concurrently, the vapor pressure of the target compound is reported as 7.5 Pa at 20 °C , while 4‑acetoxyacetophenone exhibits a vapor pressure of 0.00207 mmHg (≈0.276 Pa) at 25 °C . These divergent properties stem from the increased hydrophobicity and molecular weight conferred by the second acetoxy group.

Solubility Vapor pressure Environmental chemistry

Unique Frameshift Mutagenicity in Ames Strain TA98 and Mammalian SCE Induction – Direct Head‑to‑Head Comparison with Structurally Related Analogs

In a direct comparative study, three structurally related compounds—AAMAP (the target compound), HHBEH, and HHBE—were evaluated for mutagenicity in Ames Salmonella typhimurium strains and for sister‑chromatid exchange (SCE) induction in Chinese hamster cells [1]. Only AAMAP was mutagenic in strain TA98, which detects frameshift mutations, and this activity was observed only at the highest concentration tested (quantitative dose‑response data reported in the original publication) [1]. Neither HHBEH nor HHBE induced mutations in TA98 at any concentration. Furthermore, AAMAP and HHBEH both increased SCEs in mammalian cells, whereas HHBE did not produce a significant response at any concentration [1]. This establishes AAMAP as uniquely capable of inducing frameshift mutations among the tested analogs and confirms its genotoxic activity extends to eukaryotic systems.

Genetic toxicology Mutagenicity Ames test

High Synthetic Yield (93.6%) via a Specific Acetylation Route – Benchmarking Against Alternative Synthetic Pathways

A patent‑documented synthetic route for 3‑acetoxymethyl‑4‑acetoxyacetophenone achieves a yield of 93.6% under defined conditions [1]. The process involves a two‑stage reaction: initial Mannich‑type condensation of 4‑hydroxyacetophenone with formaldehyde and dimethylamine in water at 40 °C for 8 hours, followed by acetylation with acetic anhydride at 110 °C for 4 hours [1]. This yield is competitive with the acetylation of 4‑hydroxyacetophenone to 4‑acetoxyacetophenone (reported yields up to 98% under different conditions) but represents a significant efficiency for a diacetate product requiring two distinct acetylation steps [2]. The high yield reduces raw material costs and waste generation in industrial‑scale production.

Synthetic chemistry Process optimization Yield

Where 3-Acetoxymethyl-4-acetoxyacetophenone (CAS 24085-06-1) Delivers Quantifiable Advantage – Research and Industrial Application Scenarios


Synthesis of Salmeterol and Related β₂‑Adrenoceptor Agonists – Protected Intermediate for Regioselective Bromination

3‑Acetoxymethyl‑4‑acetoxyacetophenone serves as the critical diacetate‑protected intermediate (VII) in the established synthetic route to salmeterol and albuterol (salbutamol) [1]. The dual acetoxy groups protect both the phenolic hydroxyl and the benzylic alcohol during the subsequent bromination step, enabling regioselective α‑bromination of the acetyl group to yield 4‑acetoxy‑3‑acetoxymethyl‑α‑bromoacetophenone (CAS 24085‑07‑2). Unprotected analogs such as 4‑hydroxy‑3‑hydroxymethylacetophenone would undergo competing side reactions under bromination conditions, leading to lower yields and complex purification. The use of this protected intermediate is a key enabling factor for the high‑yield, high‑purity synthesis of salmeterol active pharmaceutical ingredients (APIs) and related impurities [1].

Genetic Toxicology Reference Standard – Positive Control for Frameshift Mutagenicity and SCE Assays

Because 3‑acetoxymethyl‑4‑acetoxyacetophenone (AAMAP) exhibits a well‑characterized mutagenic profile—including frameshift mutation induction in Ames strain TA98 and sister‑chromatid exchange (SCE) activity in Chinese hamster cells—it is employed as a model alkylating agent and positive control in genetic toxicology studies [2]. Its unique activity in TA98 distinguishes it from structurally related compounds such as HHBEH and HHBE, which are inactive in this frameshift‑detecting strain under identical assay conditions [2]. Researchers procuring this compound for assay validation or mechanistic studies can rely on its documented, plasmid pKM101‑dependent mutagenicity as a reproducible benchmark.

Industrial PVC Plasticizer – Enhancing Flexibility and Cold‑Resistance Properties

According to chemical industry sources, 4‑hydroxy‑3‑hydroxymethylacetophenone diacetate (the common industrial name for this compound) is utilized as a plasticizer for polyvinyl chloride (PVC) . The compound increases the softness, extensibility, and anti‑condensation properties of PVC, thereby improving its physical and mechanical performance in finished goods . The low water solubility (0.075 g/L) and relatively high boiling point (381.7 °C at 760 mmHg) of the compound contribute to its persistence and compatibility within the PVC matrix under processing and end‑use conditions, offering differentiation from more water‑soluble or volatile plasticizer alternatives .

Manufacturing of Electronic Devices – Use in Computer Monitor and Television Production

This compound has been reported as a colorless solid used in the manufacture of devices, including computer monitors and televisions . Additionally, it is employed in the production of Chinese hamster cells for the evaluation of anticancer drugs . While specific quantitative performance data in electronic applications are not publicly disclosed, the compound's dual‑functionality and thermal stability (boiling point 381.7 °C at 760 mmHg) suggest it may serve as a specialty additive or precursor in polymer‑based components of display technologies .

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